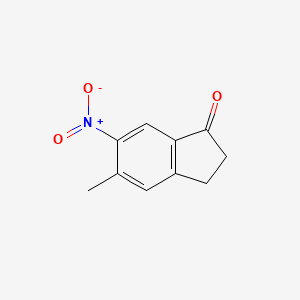

5-Methyl-6-nitroindan-1-one

Descripción general

Descripción

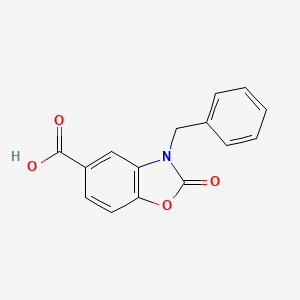

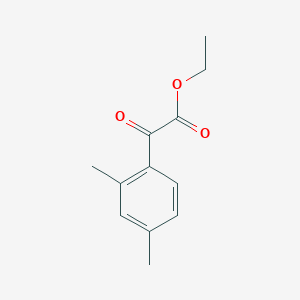

“5-Methyl-6-nitroindan-1-one” is a chemical compound with the IUPAC name 5-methyl-6-nitro-1H-indazole . It has a molecular weight of 177.16 . It is a solid at room temperature .

Synthesis Analysis

The synthesis of “5-Methyl-6-nitroindan-1-one” can be achieved through an aldol-type reaction between 5-nitroindan-1-ones and the lithium salt of N,N-disubstituted acetamides, followed immediately by dehydration with acid . This classical condensation process allows for an efficient entry to a variety of indene-based molecular modules .Molecular Structure Analysis

The molecular structure of “5-Methyl-6-nitroindan-1-one” can be analyzed using various techniques such as mass spectrometry and molecular modeling . These techniques can provide detailed information about the compound’s molecular weight, bond lengths and angles, and electronic structure.Chemical Reactions Analysis

The chemical reactions involving “5-Methyl-6-nitroindan-1-one” can be analyzed using various techniques such as titration analysis and chemical reactor analysis . These techniques can provide insights into the stoichiometry, kinetics, and mechanism of the reactions.Physical And Chemical Properties Analysis

“5-Methyl-6-nitroindan-1-one” is a solid at room temperature . It has a molecular weight of 177.16 . Further analysis of its physical and chemical properties can be conducted using various techniques such as spectroscopy and chromatography .Direcciones Futuras

The future directions for the research on “5-Methyl-6-nitroindan-1-one” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in various fields such as medicinal chemistry, organic electronics, and photopolymerization could be explored .

Propiedades

IUPAC Name |

5-methyl-6-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-6-4-7-2-3-10(12)8(7)5-9(6)11(13)14/h4-5H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAMIURCBQACPFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1[N+](=O)[O-])C(=O)CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80582455 | |

| Record name | 5-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl-6-nitroindan-1-one | |

CAS RN |

66773-15-7 | |

| Record name | 5-Methyl-6-nitro-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80582455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzo[d][1,2,3]thiadiazol-5-aMine](/img/structure/B1317220.png)